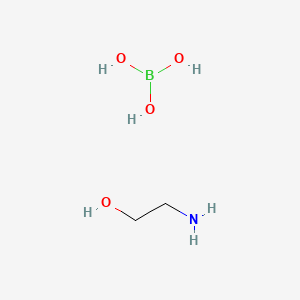
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is a chemical compound with the molecular formula C2H10BNO4. It is also known as monoethanolamine borate or boric acid, monoethanolamine salt. This compound is formed by the reaction of boric acid with ethanolamine and is known for its various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is typically synthesized by reacting boric acid with ethanolamine. The reaction is carried out under controlled conditions, usually at a specific temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
H3BO3+NH2CH2CH2OH→(2-Hydroxyethyl)ammonium dihydrogen orthoborate
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and ethanolamine are mixed in the required stoichiometric ratios. The reaction is often catalyzed to increase the rate of formation and yield of the product. The product is then purified through crystallization or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form boric acid and ethanolamine.
Esterification: It can react with alcohols to form esters.
Acid-Base Reactions: It can act as a weak acid or base, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Esterification: Alcohols and acid catalysts are used, and the reaction is conducted under reflux conditions.
Acid-Base Reactions: Various acids or bases can be used, and the reaction conditions vary depending on the desired outcome.
Major Products Formed
Hydrolysis: Boric acid and ethanolamine.
Esterification: Esters of boric acid and ethanolamine derivatives.
Acid-Base Reactions: Various salts and complexes depending on the reactants used.
Scientific Research Applications
(2-Hydroxyethyl)ammonium dihydrogen orthoborate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a flame retardant in polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. In industrial applications, it acts by forming protective layers on surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
- Monoethanolamine borate
- Diethanolamine borate
- Triethanolamine borate
Uniqueness
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. It has a balanced combination of hydrophilic and hydrophobic characteristics, making it suitable for various applications that require both solubility in water and organic solvents.
Properties
CAS No. |
26038-87-9 |
|---|---|
Molecular Formula |
C2H7NO.BH3O3 C2H10BNO4 |
Molecular Weight |
122.92 g/mol |
IUPAC Name |
2-aminoethanol;boric acid |
InChI |
InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
InChI Key |
QIDCRGDFWRMBJC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)N |
physical_description |
Liquid, Other Solid; Other Solid; Liquid Liquid |
Related CAS |
68797-44-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


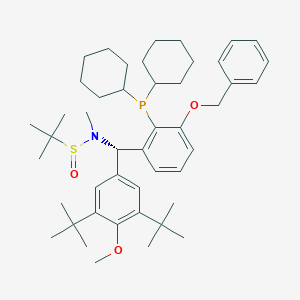
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
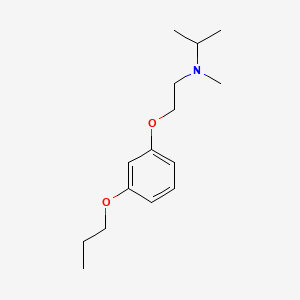
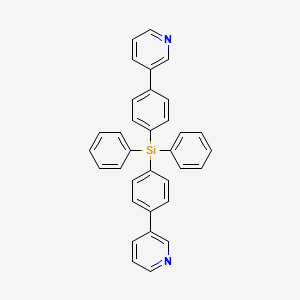
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
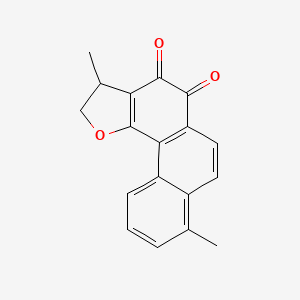

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
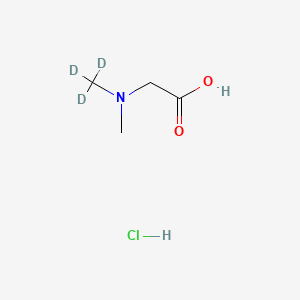
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
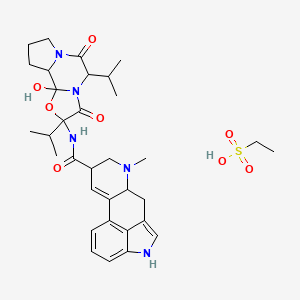
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
